molecular formula C6H4N2OS B6225142 5-[(hydroxyimino)methyl]thiophene-3-carbonitrile CAS No. 203792-26-1

5-[(hydroxyimino)methyl]thiophene-3-carbonitrile

Cat. No.: B6225142
CAS No.: 203792-26-1
M. Wt: 152.2
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Description

5-[(Hydroxyimino)methyl]thiophene-3-carbonitrile: is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyimino group at the 5-position and a cyano group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation Reactions: One common method involves the condensation of thiophene-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures.

    Oxime Formation: Another approach is the direct formation of the oxime by reacting thiophene-3-carbonitrile with hydroxylamine under acidic or basic conditions. This method can be optimized by adjusting the pH and temperature to achieve higher yields.

Industrial Production Methods

Industrial production of 5-[(hydroxyimino)methyl]thiophene-3-carbonitrile often involves scalable condensation reactions using readily available starting materials. The process is optimized for cost-effectiveness, yield, and purity, employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Primary Amines: From reduction of the cyano group.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[(hydroxyimino)methyl]thiophene-3-carbonitrile serves as a versatile intermediate for the construction of more complex molecules

Biology

The compound exhibits significant biological activity, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting bacterial infections and inflammatory diseases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating conditions such as cancer, due to their ability to interfere with specific biological pathways.

Industry

In the materials science industry, thiophene derivatives are utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The unique electronic properties of these compounds make them suitable for advanced technological applications.

Mechanism of Action

The biological activity of 5-[(hydroxyimino)methyl]thiophene-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The cyano group can participate in interactions with nucleophilic sites in biological molecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonitrile: Lacks the hydroxyimino group, resulting in different reactivity and biological activity.

    5-(Methylthio)thiophene-3-carbonitrile: Contains a methylthio group instead of a hydroxyimino group, leading to variations in electronic properties and applications.

    5-(Aminomethyl)thiophene-3-carbonitrile:

Uniqueness

5-[(Hydroxyimino)methyl]thiophene-3-carbonitrile is unique due to the presence of both the hydroxyimino and cyano groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various chemical transformations and applications.

Properties

CAS No.

203792-26-1

Molecular Formula

C6H4N2OS

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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